2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Overview
Description
2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with tetramethyl groups, which imparts significant steric hindrance, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow reactors, which offer better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has diverse applications in scientific research:
Biology: Investigated for its potential as a stabilizer in biological assays and as a protective agent against oxidative stress.
Medicine: Explored for its potential use in drug formulations due to its stability and low toxicity.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its ability to stabilize free radicals and prevent oxidative degradation. The piperidine ring, with its tetramethyl substitutions, provides steric hindrance that protects the compound from rapid degradation. This stabilization is crucial in applications such as light stabilizers in polymers, where the compound acts by scavenging free radicals generated by UV radiation .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of various hindered amine light stabilizers.
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate: Another hindered amine light stabilizer with similar applications.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of high-performance polymers.
Uniqueness
2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a hindered piperidine ring. This structure provides enhanced stability and resistance to oxidative degradation, making it particularly valuable in applications requiring long-term stability under harsh conditions.
Properties
IUPAC Name |
2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-12-7-8-15(13(2)9-12)22(20,21)18-14-10-16(3,4)19-17(5,6)11-14/h7-9,14,18-19H,10-11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFDOWYHQERMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159691 | |
Record name | 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-84-4 | |
Record name | 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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